Gallium Selenide (GaSe) is a layered semiconductor belonging to the III-VI family of metal monochalcogenides [, ]. It exists in several polytypes, with ε-GaSe and β-GaSe being the most common [, ]. GaSe possesses a hexagonal crystal structure with layered planes held together by weak van der Waals forces [, ]. This layered structure allows for the easy exfoliation of thin flakes, down to the monolayer level [, , , ]. GaSe's unique electronic properties, including a direct band gap in its monolayer form [], high carrier mobility [], and strong nonlinear optical coefficients [], make it suitable for various electronic and optoelectronic applications.
Defect Engineering: Controlling the types and concentrations of defects in GaSe can significantly alter its electronic and optical properties [, ]. Further research is needed to explore defect engineering for tailored functionalities.
Heterostructures: Combining GaSe with other 2D materials to form van der Waals heterostructures can lead to novel properties and enhanced device performance [, , , , , ].
Methods of Synthesis:
Gallium selenide can be synthesized through several methods, including:
Technical Details:
In the high-temperature solution method, a mixture containing 15 g of trioctylphosphine oxide and 5 mL of trioctylphosphine is heated under nitrogen to remove moisture. After reaching the appropriate temperature, trimethylgallium is injected into the solution, leading to the formation of gallium selenide nanoparticles .
Gallium selenide crystallizes in a hexagonal lattice structure, characterized by its layered arrangement. The geometry around gallium in this compound is tetrahedral, with each gallium atom coordinated by four selenium atoms. The structural data indicate that gallium selenide has distinct phases—primarily β-GaSe, ε-GaSe, and γ-GaSe—each differing in stacking sequences and properties .
Key Structural Data:
Gallium selenide participates in various chemical reactions typical for semiconductors and materials involving selenium:
These reactions are crucial for modifying the properties of gallium selenide for specific applications in electronics and optics .
The mechanism of action for gallium selenide primarily relates to its semiconductor properties. As a photoconductor, it exhibits changes in electrical conductivity when exposed to light. This property is utilized in photodetectors and other optoelectronic devices.
Process:
Physical Properties:
Chemical Properties:
Gallium selenide has several significant applications across various scientific domains:
Despite its potential, challenges such as air sensitivity and difficulties in crystal growth limit broader application usage . Researchers continue to explore methods to enhance its properties for practical implementations in advanced technologies.
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